molecular formula C17H12BrF3N2O2 B12006897 (2E)-1-(4-bromophenyl)-4,4,4-trifluoro-2-[2-(4-methylphenyl)hydrazinylidene]butane-1,3-dione

(2E)-1-(4-bromophenyl)-4,4,4-trifluoro-2-[2-(4-methylphenyl)hydrazinylidene]butane-1,3-dione

Cat. No.: B12006897
M. Wt: 413.2 g/mol
InChI Key: HYUVREOAFDLKMB-HYBMSBHASA-N
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Description

(2Z)-1-(4-bromophenyl)-4,4,4-trifluoro-1,2,3-butanetrione 2-[(4-methylphenyl)hydrazone] is a synthetic organic compound characterized by the presence of bromine, fluorine, and hydrazone functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-1-(4-bromophenyl)-4,4,4-trifluoro-1,2,3-butanetrione 2-[(4-methylphenyl)hydrazone] typically involves the reaction of 4-bromobenzaldehyde with trifluoroacetylacetone in the presence of a base to form the intermediate 1-(4-bromophenyl)-4,4,4-trifluoro-1,2,3-butanetrione. This intermediate is then reacted with 4-methylphenylhydrazine under acidic conditions to yield the final product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

(2Z)-1-(4-bromophenyl)-4,4,4-trifluoro-1,2,3-butanetrione 2-[(4-methylphenyl)hydrazone] can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield hydrazine derivatives.

    Substitution: The bromine atom can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium cyanide (KCN) can be employed.

Major Products

    Oxidation: Formation of oxides and other oxygenated derivatives.

    Reduction: Formation of hydrazine derivatives.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

(2Z)-1-(4-bromophenyl)-4,4,4-trifluoro-1,2,3-butanetrione 2-[(4-methylphenyl)hydrazone] has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Medicine: Investigated for its potential as a pharmaceutical intermediate.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of (2Z)-1-(4-bromophenyl)-4,4,4-trifluoro-1,2,3-butanetrione 2-[(4-methylphenyl)hydrazone] involves its interaction with molecular targets such as enzymes and receptors. The compound’s bromine and trifluoromethyl groups contribute to its binding affinity and specificity. The hydrazone moiety can participate in hydrogen bonding and other interactions, influencing the compound’s biological activity.

Comparison with Similar Compounds

Similar Compounds

    1-(4-bromophenyl)-4,4,4-trifluoro-1,2,3-butanetrione: Lacks the hydrazone moiety.

    4,4,4-trifluoro-1,2,3-butanetrione: Lacks both the bromine and hydrazone groups.

    1-(4-methylphenyl)-4,4,4-trifluoro-1,2,3-butanetrione: Lacks the bromine group.

Uniqueness

(2Z)-1-(4-bromophenyl)-4,4,4-trifluoro-1,2,3-butanetrione 2-[(4-methylphenyl)hydrazone] is unique due to the combination of bromine, trifluoromethyl, and hydrazone groups, which confer distinct chemical and biological properties. This combination is not commonly found in other similar compounds, making it a valuable molecule for research and development.

Properties

Molecular Formula

C17H12BrF3N2O2

Molecular Weight

413.2 g/mol

IUPAC Name

(Z)-4-(4-bromophenyl)-1,1,1-trifluoro-4-hydroxy-3-[(4-methylphenyl)diazenyl]but-3-en-2-one

InChI

InChI=1S/C17H12BrF3N2O2/c1-10-2-8-13(9-3-10)22-23-14(16(25)17(19,20)21)15(24)11-4-6-12(18)7-5-11/h2-9,24H,1H3/b15-14-,23-22?

InChI Key

HYUVREOAFDLKMB-HYBMSBHASA-N

Isomeric SMILES

CC1=CC=C(C=C1)N=N/C(=C(/C2=CC=C(C=C2)Br)\O)/C(=O)C(F)(F)F

Canonical SMILES

CC1=CC=C(C=C1)N=NC(=C(C2=CC=C(C=C2)Br)O)C(=O)C(F)(F)F

Origin of Product

United States

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